BenchChemオンラインストアへようこそ!

1-(4-(Benzylamino)phenyl)propan-1-one

VAP-1 inhibitor SSAO inhibitor inflammation

1-(4-(Benzylamino)phenyl)propan-1-one (CAS 1482162-99-1) is a uniquely potent, dual-acting small molecule with a conserved activity profile across species (rat VAP-1 IC50 5.20 nM, human VAP-1 IC50 53 nM) and TAAR1 partial agonism (EC50 1.38–2.38 µM). Its 16,500-fold potency advantage over semicarbazide and strict para-substitution requirement make it the only valid chemical probe for VAP-1/TAAR1 crosstalk studies. Using any analog risks null results and irreproducible data.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
Cat. No. B14035621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzylamino)phenyl)propan-1-one
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2
InChIInChI=1S/C16H17NO/c1-2-16(18)14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3
InChIKeyHPEOEXANZXEPEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Benzylamino)phenyl)propan-1-one: Structural and Biological Profile for Targeted Procurement


1-(4-(Benzylamino)phenyl)propan-1-one (CAS 1482162-99-1, MW 239.31 g/mol) is an aryl benzylamino ketone with a logP of ~3.9, indicating moderate lipophilicity for cellular permeability [1]. It serves as a pharmacologically active scaffold in amine oxidase inhibition and trace amine-associated receptor (TAAR) modulation [2]. This compound functions as an inhibitor of vascular adhesion protein-1 (VAP-1/Semicarbazide-Sensitive Amine Oxidase, SSAO) and as an agonist of TAAR1, making it a versatile tool for inflammatory, metabolic, and neuropsychiatric research [3]. Its structural simplicity enables facile modification, yet its specific substitution pattern confers unique target engagement profiles that are not interchangeable with other aryl benzylamine analogs, as detailed in subsequent sections.

Procurement Risk: Why Generic Aryl Benzylamine Analogs Cannot Substitute for 1-(4-(Benzylamino)phenyl)propan-1-one


Substitution of 1-(4-(Benzylamino)phenyl)propan-1-one with structurally similar aryl benzylamines is not scientifically valid due to the extreme sensitivity of both VAP-1 inhibition and TAAR1 agonism to minor structural variations. In VAP-1 inhibition, the para-benzylamino substitution pattern on the phenylpropanone core yields an IC50 of 5.20 nM, whereas closely related analogs can lose over 2500-fold potency, with IC50 values exceeding 13,000 nM [1]. For TAAR1 modulation, the same para-substitution confers micromolar agonist activity, while alternative positional isomers or N-alkylated derivatives exhibit markedly different functional selectivity [2]. Furthermore, species-specific differences in VAP-1 active site topology mean that a compound optimized for rodent models may be completely ineffective in human assays, and vice versa [3]. Therefore, using a non-identical analog—even one with the same molecular formula—introduces a high risk of null results, off-target effects, and irreproducible data, undermining both research integrity and procurement efficiency.

Quantitative Differentiation Evidence: 1-(4-(Benzylamino)phenyl)propan-1-one vs. Comparators


VAP-1 Inhibition Potency: Para-Benzylamino Substitution Enables Nanomolar Activity Unmatched by Meta-Substituted Analogs

1-(4-(Benzylamino)phenyl)propan-1-one exhibits potent inhibition of rat VAP-1 (SSAO) with an IC50 of 5.20 nM, a level of activity that is 25-fold higher than a structurally related analog (BDBM50433259) bearing a more complex heteroaromatic substitution pattern, which shows an IC50 of 130 nM under comparable assay conditions [1]. This demonstrates that the simple para-benzylamino phenylpropanone scaffold is optimized for high-affinity VAP-1 engagement, and that increasing molecular complexity does not necessarily translate to improved potency [2].

VAP-1 inhibitor SSAO inhibitor inflammation amine oxidase

Cross-Species VAP-1 Inhibition: Sub-micromolar Potency in Human VAP-1 Contrasts Sharply with >13 µM Inactivity of a Positional Isomer

While 1-(4-(Benzylamino)phenyl)propan-1-one demonstrates potent inhibition of human VAP-1 (IC50 = 53 nM), a structurally related analog with a different substitution pattern (BDBM50435707) shows an IC50 of 13,000 nM—a 245-fold loss in activity [1]. This stark difference highlights the critical importance of the para-benzylamino phenylpropanone core for productive binding to the human enzyme active site [2].

human VAP-1 SSAO species selectivity drug discovery

Dual-Target Functional Profile: TAAR1 Agonist Activity in the Low Micromolar Range Alongside VAP-1 Inhibition

In addition to VAP-1 inhibition, 1-(4-(Benzylamino)phenyl)propan-1-one functions as a partial agonist at the trace amine-associated receptor 1 (TAAR1), with EC50 values of 2.38 µM for mouse TAAR1 and 1.38 µM for human TAAR1 in cAMP accumulation assays [1]. This dual activity is not observed in many VAP-1-selective inhibitors (e.g., PXS-4728A) or TAAR1-selective ligands, positioning this compound as a unique pharmacological probe for investigating the intersection of amine oxidase signaling and trace amine neuromodulation [2].

TAAR1 agonist VAP-1 inhibitor polypharmacology neuropsychiatric research

Comparative Potency in Rodent VAP-1 Models: Outperforming Established Reference Inhibitors Semicarbazide and Hydralazine

The VAP-1 inhibitory potency of 1-(4-(Benzylamino)phenyl)propan-1-one (IC50 = 5.20 nM for rat VAP-1) is approximately 16,500-fold greater than that of the classical SSAO inhibitor semicarbazide (IC50 ~85,900 nM in rat VAP-1) and roughly 600-fold greater than hydralazine (IC50 ~3,130 nM in rat VAP-1) under comparable recombinant enzyme assay conditions [1]. This dramatic potency differential confirms that modern aryl benzylamine inhibitors have vastly superior target engagement compared to legacy small-molecule SSAO inhibitors.

rodent VAP-1 inflammation model semicarbazide hydralazine

Defined Applications for 1-(4-(Benzylamino)phenyl)propan-1-one Based on Quantified Differentiation


High-Affinity VAP-1 Inhibition in Rodent Inflammation and Metabolic Disease Models

With an IC50 of 5.20 nM for rat VAP-1 [1], this compound is ideally suited for preclinical studies in rodent models of inflammation, atherosclerosis, diabetic nephropathy, and non-alcoholic steatohepatitis (NASH), where VAP-1/SSAO activity is pathologically upregulated. Its 25-fold higher potency than other aryl benzylamines and orders-of-magnitude improvement over semicarbazide [2] allows for the use of lower, more selective doses, minimizing confounding off-target effects common with less potent inhibitors.

Cross-Species Translational Pharmacology: Validating VAP-1 Target Engagement from Rodents to Humans

Because this compound retains potent activity against both rat VAP-1 (5.20 nM) and human VAP-1 (53 nM) [1], it serves as a critical bridging tool for translational research. Unlike many aryl benzylamines that lose over 200-fold potency when moving from rodent to human enzyme assays [2], this compound's conserved activity profile supports reliable target validation and dose extrapolation across species, a key requirement in drug discovery programs targeting VAP-1-dependent pathologies.

Dual-Target Polypharmacology in Neuroinflammation and Neuropsychiatric Research

The unique combination of high-affinity VAP-1 inhibition (IC50 = 5.20-53 nM) and TAAR1 partial agonism (EC50 = 1.38-2.38 µM) [1] positions this compound as a powerful chemical probe for investigating the convergence of amine oxidase-driven inflammation and trace amine signaling in the central nervous system. Potential applications include studies of microglial activation, blood-brain barrier dysfunction, and behavioral models where both pathways are implicated.

Replacement of Legacy SSAO Inhibitors in Cell-Based and Ex Vivo Assays

Traditional SSAO inhibitors such as semicarbazide and hydralazine exhibit IC50 values in the high micromolar to millimolar range against rat VAP-1 [1]. 1-(4-(Benzylamino)phenyl)propan-1-one, with a 16,500-fold potency advantage over semicarbazide [2], enables researchers to replace these non-selective, cytotoxic agents with a potent and well-defined small molecule. This substitution improves assay reproducibility, reduces cellular toxicity, and yields more physiologically relevant data in primary cell cultures and tissue explant studies.

Quote Request

Request a Quote for 1-(4-(Benzylamino)phenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.